molecular formula C15H10ClN B11872598 4-Chloro-6-phenylquinoline CAS No. 5443-23-2

4-Chloro-6-phenylquinoline

Cat. No.: B11872598
CAS No.: 5443-23-2
M. Wt: 239.70 g/mol
InChI Key: SHEUACMUOCOUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with benzaldehyde in the presence of a catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield this compound . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids or transition metal complexes may be employed to improve the efficiency of the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 4-amino-6-phenylquinoline or 4-thio-6-phenylquinoline can be formed.

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Dihydroquinoline derivatives.

Scientific Research Applications

4-Chloro-6-phenylquinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-phenylquinoline is unique due to the presence of both a chlorine atom and a phenyl group, which enhances its chemical reactivity and potential for diverse applications. The combination of these substituents allows for specific interactions with biological targets and the formation of a wide range of derivatives with varying biological activities .

Properties

CAS No.

5443-23-2

Molecular Formula

C15H10ClN

Molecular Weight

239.70 g/mol

IUPAC Name

4-chloro-6-phenylquinoline

InChI

InChI=1S/C15H10ClN/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11/h1-10H

InChI Key

SHEUACMUOCOUKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CN=C3C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.